

CCT1 gene expression and regulation in human cells

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An In-depth Technical Guide to **CCT1** Gene Expression and Regulation in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 Subunit 1 (**CCT1**), also known as TCP-1 alpha, is a critical component of the eukaryotic cytosolic chaperonin complex TRiC (TCP-1 Ring Complex). This complex plays an essential role in cellular proteostasis by mediating the folding of a significant portion of the proteome, including vital cytoskeletal proteins like actin and tubulin.

Dysregulation of **CCT1** expression has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a protein of significant interest for therapeutic intervention. This guide provides a comprehensive overview of the current understanding of **CCT1** gene expression, its intricate regulatory mechanisms in human cells, and detailed experimental protocols for its study.

CCT1 Gene Expression in Human Tissues and Cancer

CCT1 is ubiquitously expressed across various human tissues, reflecting its fundamental role in cellular maintenance. However, the expression levels vary between tissues and are significantly altered in disease states, particularly in cancer where elevated expression is often observed.

Quantitative mRNA Expression Data

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for understanding the baseline mRNA expression of **CCT1** across a wide range of normal human tissues. The data is typically represented as Transcripts Per Million (TPM).

Tissue	Median TPM
Testis	350.4
Spleen	280.1
Esophagus - Mucosa	250.7
Lung	230.9
Colon - Transverse	225.3
Whole Blood	210.8
Small Intestine - Terminal Ileum	205.6
Adrenal Gland	198.2
Stomach	195.4
Pituitary	180.1
Prostate	175.9
Thyroid	170.3
Ovary	165.7
Uterus	160.2
Breast - Mammary Tissue	155.4
Pancreas	150.1
Skin - Sun Exposed (Lower leg)	145.8
Nerve - Tibial	140.2
Adipose - Subcutaneous	135.7
Muscle - Skeletal	130.3
Heart - Left Ventricle	125.9
Brain - Cortex	120.5
Liver	115.1

Data is an illustrative representation derived from the GTEx portal and may vary. TPM values are rounded for clarity.

Quantitative Protein Expression Data

The PaxDb (Protein Abundance Database) provides insights into the abundance of **CCT1** protein across different human cell lines and tissues, typically measured in parts per million (ppm).

Cell Line/Tissue	Abundance (ppm)	Rank (within dataset)
Lymph node	339	Top 10%
CD8+ T-cell (Cell line)	320	Top 10%
Ovary	298	Top 10%
Lung	285	Top 10%
Colon	270	Top 10%
Liver	255	Top 10%
Brain	240	Top 10%
Kidney	230	Top 10%

Data is an illustrative representation derived from PaxDb and may vary.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

CCT1 Upregulation in Cancer

A consistent finding in the literature is the upregulation of CCT subunits, including **CCT1**, in various cancers. This is thought to be linked to the increased demand for protein folding in rapidly proliferating cancer cells. For instance, in hepatocellular carcinoma (HCC), **CCT1** mRNA expression is significantly elevated compared to normal liver tissue.

Cancer Type	Fold Change (Tumor vs. Normal)	Reference
Hepatocellular Carcinoma	~1.8 - 2.0	[5]

Regulation of CCT1 Gene Expression

The expression of the **CCT1** gene is tightly controlled at multiple levels, including transcriptional, post-transcriptional, and through complex signaling pathways.

Transcriptional Regulation

The promoter region of the **CCT1** gene contains binding sites for several transcription factors that are key regulators of cell cycle and stress responses.

Key Transcription Factors:

- E2F Transcription Factor 1 (E2F1): A crucial regulator of the cell cycle, particularly the G1/S transition.[6] Its binding to the **CCT1** promoter suggests a role for **CCT1** in cell proliferation.
- Tumor Protein p53: A well-known tumor suppressor that responds to cellular stress, including DNA damage.[5][7][8] Its potential to regulate **CCT1** suggests a link between the CCT complex and cellular stress responses.
- Serum Response Factor (SRF): A transcription factor involved in cellular responses to growth factors and changes in the actin cytoskeleton.[9][10][11]
- Other Potential Transcription Factors: GeneCards analysis of the TCP1 promoter also indicates potential binding sites for AML1a, Egr-2, IRF-1, Lmo2, Pax-4a, SRY, USF-1, and USF-2.[7]

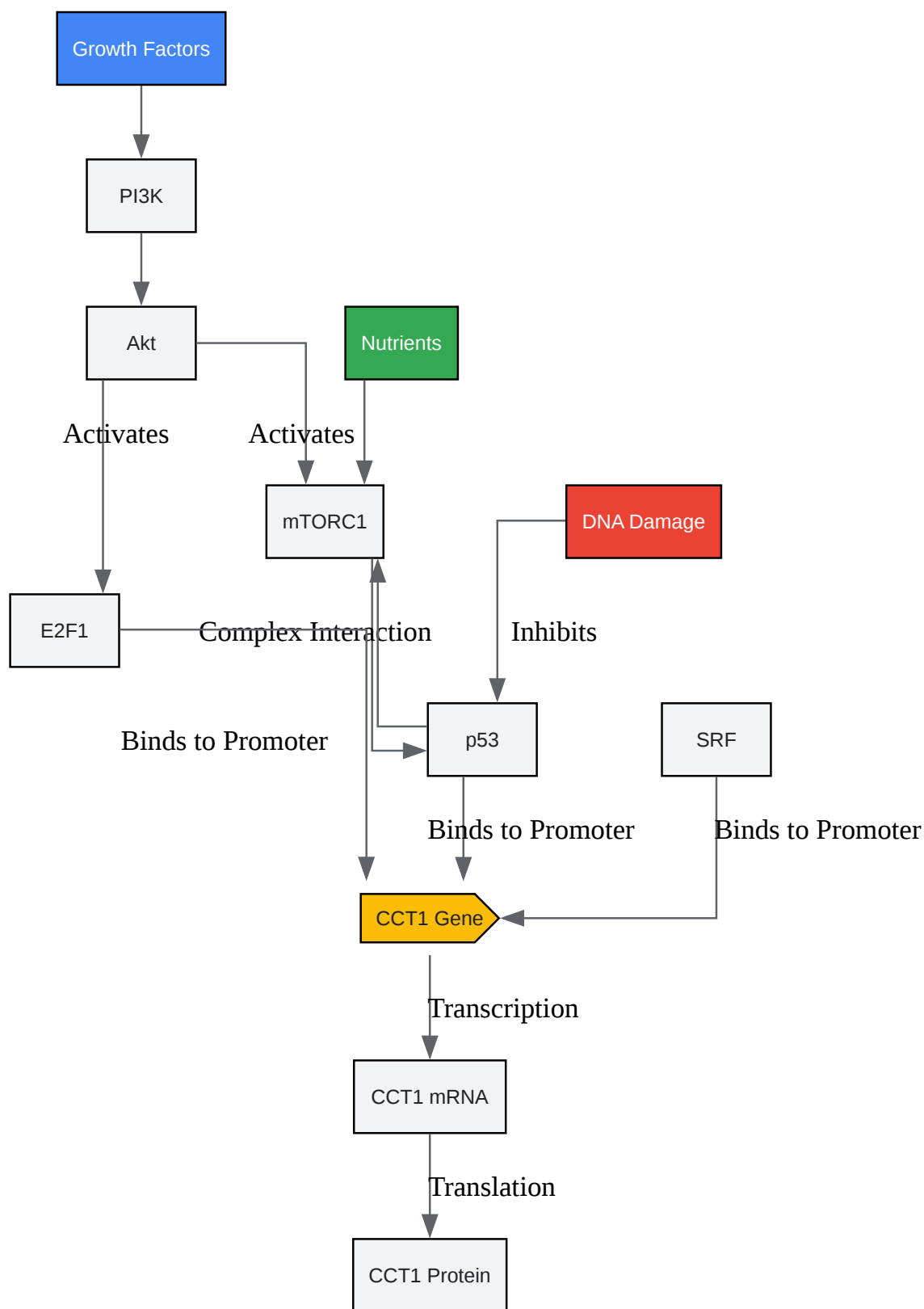
Signaling Pathways Regulating CCT1

Several major signaling pathways converge to regulate the expression and activity of the CCT complex, and by extension, **CCT1**.

- PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. The PI3K/Akt pathway can influence the activity of transcription factors like E2F1,

thereby potentially modulating **CCT1** expression.[12][13][14]

- mTORC1 Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a key sensor of nutrient availability and growth factor signaling.[5][7][8] It plays a role in regulating protein synthesis and cell growth. The mTORC1 pathway can interact with and influence the activity of p53, creating a complex regulatory loop that may impact **CCT1** expression.[5][7][8]



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Caption: Signaling pathways regulating **CCT1** gene expression.

Post-Transcriptional Regulation

Post-transcriptional regulation adds another layer of complexity to the control of **CCT1** expression. This is mediated by non-coding RNAs such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).

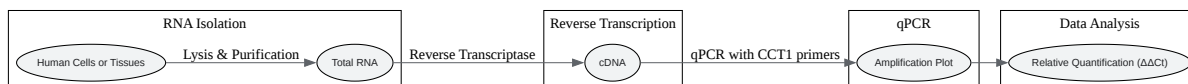
- **microRNAs (miRNAs):** These are small non-coding RNAs that can bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. While a comprehensive list of validated miRNAs targeting **CCT1** is still emerging, bioinformatic predictions suggest potential regulation by miRNAs such as hsa-mir-26b-5p and hsa-let-7g-5p. Experimental validation is required to confirm these interactions.[\[11\]](#)[\[15\]](#)[\[16\]](#)
- **Long Non-coding RNAs (lncRNAs):** These are longer non-coding RNA molecules that can regulate gene expression through various mechanisms, including acting as sponges for miRNAs, scaffolding proteins, or guiding chromatin-modifying complexes.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) The lncRNA MALAT1 has been implicated in the regulation of genes involved in cell proliferation and migration, and its potential interaction with **CCT1** warrants further investigation.[\[17\]](#)[\[18\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study **CCT1** gene expression and regulation.

Quantification of **CCT1** mRNA by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure **CCT1** mRNA levels.



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Caption: Workflow for **CCT1** mRNA quantification by RT-qPCR.

1. RNA Isolation:

- Isolate total RNA from human cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. Reverse Transcription:

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Invitrogen) with random hexamers or oligo(dT) primers.
- Incubate according to the manufacturer's protocol (e.g., 10 min at 25°C, 50 min at 50°C, and 5 min at 85°C).

3. qPCR:

- Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
- Validated Human **CCT1** (TCP1) Primers:
 - Forward: 5'- TTTGTGGAGGCTGGTGCTATGG -3'[\[21\]](#)
 - Reverse: 5'- CTTCTGCCTGTCCCAACATTGC -3'[\[21\]](#)
- Reaction Setup (per 20 µL reaction):
 - 10 µL 2x SYBR Green Master Mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL cDNA (diluted 1:10)

- 6 μ L Nuclease-free water
- Thermal Cycling Conditions:
 - Initial Denaturation: 95°C for 10 min
 - 40 Cycles:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min
 - Melt Curve Analysis

4. Data Analysis:

- Use the comparative Ct ($\Delta\Delta$ Ct) method to determine the relative expression of **CCT1**, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Quantification of CCT1 Protein by Western Blot

Western blotting allows for the detection and semi-quantitative analysis of **CCT1** protein levels.

1. Protein Extraction:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

- Denature 20-30 μ g of protein lysate by boiling in Laemmli sample buffer.
- Separate proteins on a 10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate with a primary antibody against **CCT1** (e.g., rabbit anti-**CCT1**, 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.

4. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
- Normalize **CCT1** band intensity to a loading control (e.g., GAPDH, β -actin).

Analysis of CCT1 Promoter Activity by Luciferase Reporter Assay

This assay measures the transcriptional activity of the **CCT1** promoter in response to various stimuli or transcription factors.

1. Plasmid Construction:

- Clone the human **CCT1** promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).

2. Cell Transfection:

- Co-transfect the **CCT1** promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization) into human cells using a suitable transfection reagent.

3. Treatment and Lysis:

- 24 hours post-transfection, treat the cells with the desired stimuli (e.g., growth factors, inhibitors).
- After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

4. Luciferase Assay:

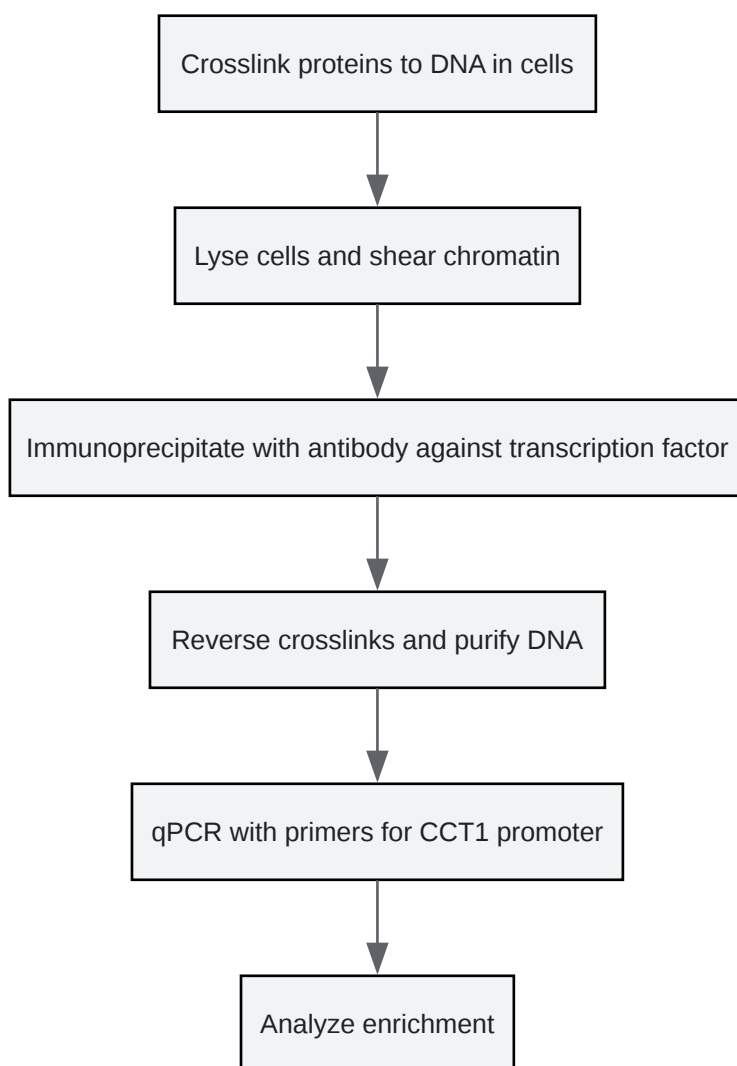
- Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Identification of Transcription Factor Binding to the **CCT1** Promoter by ChIP-qPCR

Chromatin immunoprecipitation (ChIP) followed by qPCR can be used to confirm the binding of a specific transcription factor to the **CCT1** promoter.



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Caption: Workflow for ChIP-qPCR to detect transcription factor binding.

1. Cross-linking and Chromatin Preparation:

- Cross-link protein-DNA complexes in live cells with 1% formaldehyde.
- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

2. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G beads.

- Incubate the chromatin with an antibody specific to the transcription factor of interest (e.g., anti-E2F1) or a negative control IgG overnight at 4°C.

- Precipitate the antibody-protein-DNA complexes with protein A/G beads.

3. Washing and Elution:

- Wash the beads to remove non-specific binding.
- Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

- Reverse the cross-links by heating at 65°C.
- Purify the DNA using a spin column.

5. qPCR Analysis:

- Perform qPCR on the purified DNA using primers designed to amplify a region of the **CCT1** promoter containing the putative transcription factor binding site.
- Analyze the data as a percentage of input DNA to determine the enrichment of the transcription factor at the **CCT1** promoter.

Conclusion

The **CCT1** gene, a vital component of the TRiC chaperonin complex, is subject to a multi-layered regulatory network that ensures its appropriate expression in response to cellular needs. Its ubiquitous expression underscores its fundamental role in maintaining proteostasis, while its upregulation in cancer highlights its potential as a therapeutic target. The intricate interplay of transcription factors, signaling pathways, and post-transcriptional regulators in controlling **CCT1** expression presents a complex but fascinating area of study. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of **CCT1** biology and its implications in human health and disease. Future research focusing on the precise mechanisms of **CCT1** regulation will be crucial for the development of novel therapeutic strategies targeting this essential cellular machine.

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